5,6-dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups at positions 5 and 6, and a pyridin-2-yl group attached to the nitrogen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: Methyl groups are introduced at positions 5 and 6 of the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached to the nitrogen atom at position 4 of the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 5,6-dimethylpyrimidine and N-(pyridin-2-yl)pyrimidine-4-carboxamide share structural similarities.
Pyridine Derivatives: Compounds like 2-aminopyridine and 2-chloropyridine are structurally related.
Uniqueness
5,6-Dimethyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the pyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,6-dimethyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-9(2)14-7-15-11(8)12(17)16-10-5-3-4-6-13-10/h3-7H,1-2H3,(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALYNASKBBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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